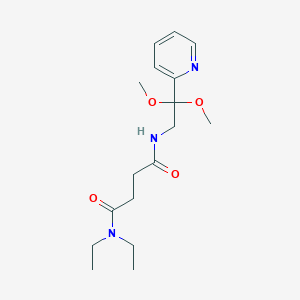![molecular formula C13H16ClN3O4S B7114216 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide](/img/structure/B7114216.png)
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It contains an azetidine ring, a benzoyl group, and a dimethylsulfamoyl group, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the chlorination of a benzoyl precursor to introduce the chloro group at the desired position.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction, typically using dimethylsulfamide and a suitable sulfonating agent.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction with an appropriate azetidine precursor.
Final Coupling: The final step involves coupling the benzoyl intermediate with the azetidine precursor under suitable reaction conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-[2-Chloro-5-(methylsulfamoyl)benzoyl]azetidine-3-carboxamide
- 1-[2-Chloro-5-(ethylsulfamoyl)benzoyl]azetidine-3-carboxamide
- 1-[2-Chloro-5-(propylsulfamoyl)benzoyl]azetidine-3-carboxamide
Comparison: 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit variations in reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[2-chloro-5-(dimethylsulfamoyl)benzoyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4S/c1-16(2)22(20,21)9-3-4-11(14)10(5-9)13(19)17-6-8(7-17)12(15)18/h3-5,8H,6-7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRJTOXUKNEMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N2CC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114140.png)
![3-[4-[(4-Bromothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114148.png)
![3-[4-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarbonyl]amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114149.png)
![3-[4-[(2-Tert-butyl-1,3-thiazole-4-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114157.png)
![3-[4-[(3-Fluoro-5-methylbenzoyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114162.png)
![2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid](/img/structure/B7114171.png)
![3-[4-[(5-Chlorothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B7114178.png)
![6-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7114186.png)

![3,3-Dicyclopropyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B7114196.png)
![6-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7114202.png)
![4-(3-Ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B7114208.png)
![1-(4-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7114219.png)
![1-(2-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7114228.png)
